Higher Lipophilicity vs. Chloro and Fluoro Analogs
3-Bromoisoxazol-5-amine exhibits a calculated LogP of 1.0193 , placing it at an intermediate lipophilicity level. This contrasts sharply with its 3-chloro analog, which has a reported LogP of 1.0 [1], and its 3-fluoro analog, which is significantly more hydrophilic with a LogP of -0.292 [2]. This quantitative difference in partition coefficient is critical for predicting ADME properties.
Cl: LogP 1.0
F: LogP -0.292
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.0193 |
| Comparator Or Baseline | 3-Chloroisoxazol-5-amine (LogP 1.0); 3-Fluoroisoxazol-5-amine (LogP -0.292) |
| Quantified Difference | Bromo is ~0.02 log units more lipophilic than chloro and ~1.31 log units more lipophilic than fluoro. |
| Conditions | Calculated partition coefficient (cLogP) values from commercial chemical databases. |
Why This Matters
For procurement, this data guides the selection of a halogen based on required lipophilicity for membrane permeability or solubility, avoiding the need for extensive experimental screening of each analog.
- [1] ChemExper. 3-Chloroisoxazol-5-amine. http://mastersearch.chemexper.com/ View Source
- [2] ChemExper. 3-Fluoroisoxazol-5-amine. http://mastersearch.chemexper.com/ View Source
